molecular formula C8H7ClO3 B079083 p-Hydroxyphenyl chloroacetate CAS No. 10421-12-2

p-Hydroxyphenyl chloroacetate

Cat. No. B079083
CAS RN: 10421-12-2
M. Wt: 186.59 g/mol
InChI Key: MFITYLBRZKZKBS-UHFFFAOYSA-N
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Description

P-Hydroxyphenyl chloroacetate is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of chloroacetic acid and hydroquinone .


Synthesis Analysis

The synthesis of p-Hydroxyphenyl chloroacetate involves a reaction between Chloroacetyl chloride and Hydroquinone . Another synthesis method involves the hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst .


Molecular Structure Analysis

The molecular structure of p-Hydroxyphenyl chloroacetate consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass is 186.00800 .


Physical And Chemical Properties Analysis

P-Hydroxyphenyl chloroacetate has a melting point of 127 °C and a predicted boiling point of 308.9±22.0 °C . Its density is predicted to be 1.363±0.06 g/cm3 .

Scientific Research Applications

  • Photodynamic Therapy : p-Hydroxyphenyl chloroacetate derivatives, such as 5,10,15,20-tetra(m-hydroxyphenyl)chlorin, have been studied for their application in photodynamic therapy, especially in cancer treatment. This therapy involves using photosensitizers, light, and oxygen to induce a photochemical reaction that kills cancer cells (Senge & Brandt, 2011).

  • Fluorescent Probes for Amino Acids : Research has been conducted on the use of chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester (HBT-AcCl), synthesized from a simple chloroacylation of 2-hydroxyphenyl benzothiazole (HBT), as a sensitive and selective fluorescent probe for amino acids like cysteine and homocysteine (Nehra et al., 2020).

  • Drug Metabolism Studies : p-Hydroxyphenyl chloroacetate compounds have been used in studies related to drug metabolism, such as the determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin, a principal urinary product of phenytoin metabolism in humans (Witkin et al., 1979).

  • Environmental Biodegradation : Research has explored the degradation pathways of chlorinated compounds like 4-chlorobenzoate, with chloroacetate being one of the key intermediates in the biodegradation process by bacteria such as Pseudomonas cepacia (Arensdorf & Focht, 1995).

  • Biosensors Development : p-Hydroxyphenyl chloroacetate derivatives have been employed in the development of biosensors. For instance, a study describes the use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode for the determination of glutathione and piroxicam (Karimi-Maleh et al., 2014).

Future Directions

The future directions of research on p-Hydroxyphenyl chloroacetate and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, lignin, a complex phenolic polymer, is considered a promising feedstock for renewable materials, chemicals, and fuels .

properties

IUPAC Name

(4-hydroxyphenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFITYLBRZKZKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxyphenyl chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VM KAPOULAS, G SKALOS… - jupiter.chem.uoa.gr
… A solution of 0.02 rnol p-hydroxyphenyl chloroacetate (VIII) and 0.04 rnol diethylamine in 50 ml dry benzene was gently warmed on a steam-bath for 1 hr and then it was allowed to …
Number of citations: 2 jupiter.chem.uoa.gr
A VAVAYANNIS, G TSATSAS - Chēmika …, 1972 - Scientific Committee of the Greek …
Number of citations: 0

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